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For Researchers, Scientists, and Drug Development Professionals

Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell

malignancies. This document provides a comprehensive technical overview of BTK Ligand 15,

also known as BTK-IN-15 or compound 42, a potent and selective pyrrolopyrimidine-based

inhibitor of BTK. This guide details its chemical structure, physicochemical and biological

properties, and provides in-depth experimental protocols for its synthesis and biological evaluation.

The information presented herein is intended to support researchers and drug development

professionals in the advancement of novel BTK-targeted therapies.

Chemical Structure and Properties
BTK-IN-15 is a novel pyrrolopyrimidine derivative designed as a potent inhibitor of Bruton's

tyrosine kinase.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

IUPAC Name: N-(4-((4-(acryloyl)piperazin-1-yl)methyl)-3-fluorophenyl)-5-(4-phenoxyphenyl)-7H-

pyrrolo[2,3-d]pyrimidin-4-amine

SMILES:

O=C(C=C)N1CCC(C2=CNC3=NC=NC(C4=CC=C(CNC(C5=CC=CC=C5)=O)C(F)=C4)=C23)=CC1
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CAS Number: 2820426-92-2

Table 1: Physicochemical Properties of BTK-IN-15

Property Value Reference

Molecular Formula C₃₂H₂₉FN₆O₂ [2]

Molecular Weight 560.61 g/mol [2]

Appearance Solid

Purity
>98% (as referenced by

commercial suppliers)

Solubility Soluble in DMSO

Biological Activity
BTK-IN-15 is a highly potent inhibitor of BTK with excellent selectivity and demonstrated anti-

proliferative and pro-apoptotic activity in B-cell lymphoma cell lines. It also exhibits favorable

pharmacokinetic properties, including high oral absorption.

Table 2: In Vitro Biological Activity of BTK-IN-15

Assay Cell Line/Target IC₅₀ Reference

BTK Kinase Inhibition Recombinant BTK 0.7 nM

BTK

Autophosphorylation

(Tyr223)

TMD8 cells 1.49 nM

Anti-proliferative

Activity

REC-1 (Mantle Cell

Lymphoma)
1.7 nM

Anti-proliferative

Activity
TMD8 2.6 nM

hERG Channel Activity 4.38 µM
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Table 3: In Vivo Data for BTK-IN-15

Parameter Species Dosage Result Reference

Oral

Bioavailability
Mice 10 mg/kg (p.o.) 40.98%

Tumor Growth

Inhibition (TGI)

Mice (TMD8

xenograft)

50 mg/kg (p.o.,

twice daily for 21

days)

104%

Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase is a key mediator of the B-cell receptor (BCR) signaling pathway, which is

crucial for B-cell development, proliferation, and survival. Upon antigen binding to the BCR, a

signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates

downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the

activation of transcription factors that drive cellular responses.
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Caption: Simplified BTK Signaling Pathway and Inhibition by BTK-IN-15.
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Experimental Workflow: BTK Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro potency of a

compound against BTK using a biochemical assay.
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Caption: General workflow for a BTK kinase inhibition assay.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the

synthesis and evaluation of BTK-IN-15 (compound 42).

Synthesis of BTK-IN-15 (Compound 42)
The synthesis of BTK-IN-15 is a multi-step process. A detailed, step-by-step protocol would be

found in the supplementary information of the source publication. The general synthetic scheme

involves the preparation of key intermediates followed by their coupling to assemble the final

molecule. The final step typically involves the reaction of an amine intermediate with acryloyl

chloride to introduce the covalent warhead.

Disclaimer: A detailed, step-by-step synthesis protocol with specific reagents, quantities, and

reaction conditions is proprietary and would be detailed in the source publication's supplementary

materials. The following is a generalized representation.

Synthesis of the Pyrrolopyrimidine Core: This typically involves the condensation of a substituted

pyrimidine with a suitable partner to form the bicyclic ring system.
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Functionalization of the Core: Introduction of the phenoxyphenyl group at the 5-position and a

leaving group (e.g., a halogen) at the 4-position of the pyrrolopyrimidine core.

Synthesis of the Side Chain: Preparation of the N-(4-((piperazin-1-yl)methyl)-3-

fluorophenyl)benzamide intermediate.

Coupling Reaction: Nucleophilic aromatic substitution reaction between the functionalized

pyrrolopyrimidine core and the side chain intermediate.

Final Acryloylation: Reaction of the terminal piperazine nitrogen with acryloyl chloride to yield

BTK-IN-15.

Purification at each step is typically achieved by column chromatography, and the structure of the

final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

BTK Kinase Inhibition Assay (In Vitro)
This assay determines the concentration of BTK-IN-15 required to inhibit the enzymatic activity of

BTK by 50% (IC₅₀).

Materials: Recombinant human BTK, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂,

0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., a poly-GT peptide), and a detection reagent

(e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

Prepare serial dilutions of BTK-IN-15 in DMSO and then dilute in kinase buffer.

Add recombinant BTK enzyme and the substrate to the wells of a microplate.

Add the diluted BTK-IN-15 or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding a solution of ATP.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's protocol.
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Calculate the percentage of inhibition for each concentration of BTK-IN-15 relative to the

vehicle control.

Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic

equation.

Cell Proliferation Assay
This assay measures the effect of BTK-IN-15 on the proliferation of cancer cell lines.

Materials: B-cell lymphoma cell lines (e.g., REC-1, TMD8), cell culture medium (e.g., RPMI-1640

with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

Seed the cells in a 96-well plate and allow them to attach or stabilize overnight.

Treat the cells with serial dilutions of BTK-IN-15 or vehicle control.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere

with 5% CO₂.

Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

Measure the luminescence, which is proportional to the number of viable cells.

Calculate the percentage of cell proliferation inhibition for each concentration and determine

the IC₅₀ value.

Apoptosis Assay
This assay quantifies the induction of apoptosis in cells treated with BTK-IN-15.

Materials: TMD8 cells, cell culture medium, Annexin V-FITC/Propidium Iodide (PI) apoptosis

detection kit, and a flow cytometer.

Procedure:
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Treat TMD8 cells with various concentrations of BTK-IN-15 or vehicle control for a specified

time (e.g., 72 hours).

Harvest the cells and wash them with cold PBS.

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the

kit manufacturer's protocol.

Analyze the stained cells by flow cytometry.

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late

apoptosis/necrosis (Annexin V-positive, PI-positive).

Conclusion
BTK-IN-15 (compound 42) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase

with promising anti-cancer properties in preclinical models of B-cell malignancies. Its high potency,

excellent kinase selectivity, and favorable oral bioavailability make it a valuable research tool and a

potential candidate for further drug development. The detailed protocols provided in this guide are

intended to facilitate further investigation into the therapeutic potential of this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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